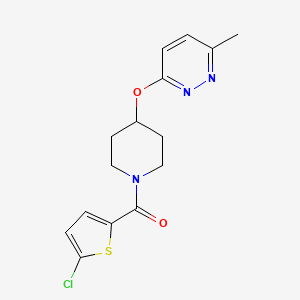![molecular formula C13H11F3N2O B2569599 N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide CAS No. 1311634-87-3](/img/structure/B2569599.png)
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "CTPC" and is a cyclopropane derivative that has been synthesized through a multi-step process. In
Mécanisme D'action
The mechanism of action of CTPC is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Studies have shown that CTPC can bind to the active site of enzymes and proteins, inhibiting their activity and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
Studies have shown that CTPC can have various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-angiogenic activity. CTPC has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce inflammation and inhibit the formation of new blood vessels, which can be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CTPC in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage and use. However, one limitation of using CTPC is its high cost, which can make it difficult for some researchers to obtain.
Orientations Futures
There are several future directions for research involving CTPC. One area of research is the development of new synthetic routes for the production of CTPC, which could potentially reduce the cost of the compound. Another area of research is the investigation of CTPC's potential as a drug candidate for the treatment of various diseases. Additionally, research could be conducted to further understand the mechanism of action of CTPC and its effects on various enzymes and proteins.
Méthodes De Synthèse
The synthesis of CTPC involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. This reaction produces 3-(trifluoromethyl)-2-cyanoacrylic acid ethyl ester, which is then reacted with cyclopropanecarboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The final step involves the reaction of the intermediate product with hydrogen cyanide in the presence of sodium cyanide and acetic acid to produce CTPC.
Applications De Recherche Scientifique
CTPC has been found to have potential applications in various fields of research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CTPC has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. In organic synthesis, CTPC has been used as a building block for the synthesis of other compounds. In material science, CTPC has been studied for its potential use in the fabrication of electronic devices.
Propriétés
IUPAC Name |
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(4-5-12)11(19)18-7-6-17/h1-3,8H,4-5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONGGFBSIVSHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2569517.png)

![Methyl 2-[(3-benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2569522.png)
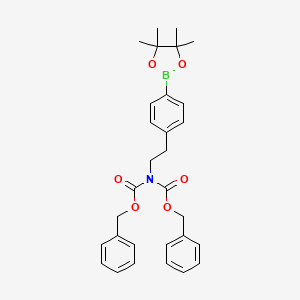
![N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B2569524.png)

![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2569528.png)
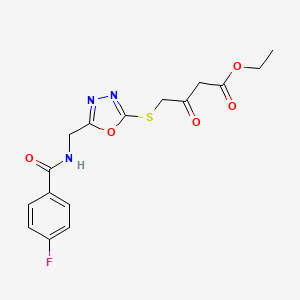
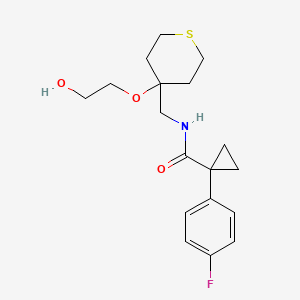

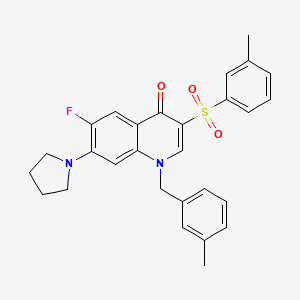
![N,N-Dimethyl-4-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2569536.png)
